Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate
Description
Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate is a synthetic heterocyclic compound featuring a pyridoindole core substituted with a trifluoromethylbenzyl ether group and an ethyl carboxylate moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence bioavailability and target binding .
Properties
IUPAC Name |
ethyl 3-[[3-(trifluoromethyl)phenyl]methoxy]pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NO3/c1-2-29-22(28)21-18-10-9-17(13-20(18)27-11-4-3-8-19(21)27)30-14-15-6-5-7-16(12-15)23(24,25)26/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQWQCCCKISODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Pyrido[1,2-a]indole Moiety: The pyrido[1,2-a]indole moiety can be introduced through a cyclization reaction involving an appropriate precursor.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached via a nucleophilic substitution reaction using a trifluoromethylbenzyl halide and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to its target receptors, increasing its potency and efficacy . The indole core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The trifluoromethyl group in the target compound likely increases molecular weight (~420–430 g/mol estimated) compared to methyl (359.43 g/mol) or fluorine (363.39 g/mol) analogs. The chloro-fluoro substitution (397.84 g/mol) highlights how halogenation contributes to higher molecular weights .
Pharmacological and Physicochemical Properties
- Lipophilicity : Fluorinated and chlorinated derivatives (e.g., 478067-96-8) exhibit higher lipophilicity, enhancing membrane permeability. The trifluoromethyl group may further amplify this effect .
- Synthetic Accessibility : The synthesis of benzyloxy-substituted pyridoindoles typically involves coupling reactions under acidic conditions (e.g., trifluoroacetic acid in toluene/acetonitrile) .
Biological Activity
Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate (CAS No. 478067-89-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H18F3NO3
- Molecular Weight : 413.39 g/mol
- Structure : The compound features a pyrido[1,2-a]indole core with an ethyl ester and a trifluoromethylbenzyl ether substituent.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. Research indicates that derivatives of pyrido-indoles exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
- COX Inhibition : Compounds with structural similarities have shown IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, respectively . This suggests that this compound may also exhibit comparable inhibitory effects.
Anticancer Activity
The pyrido-indole framework has been associated with anticancer properties due to its ability to interfere with various cellular pathways involved in tumor growth and proliferation.
- Cell Line Studies : Preliminary in vitro studies on similar indole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the trifluoromethylbenzyl position can significantly influence the compound's efficacy.
| Substituent | Biological Activity | Reference |
|---|---|---|
| Trifluoromethyl | Enhanced lipophilicity and COX inhibition | |
| Benzyl | Modulates binding affinity to target proteins | |
| Ethoxy | Increases solubility and bioavailability |
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of several pyrido-indole derivatives, revealing that compounds similar to this compound exhibited significant inhibition of edema in animal models. The effective doses (ED50) were comparable to established anti-inflammatory agents like indomethacin.
Cancer Cell Line Testing
In vitro testing on derivatives showed promising results against human cancer cell lines, with some compounds exhibiting IC50 values below 20 μM against breast cancer cells. These findings suggest a potential pathway for developing new anticancer therapies based on this structural motif.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
